Edaglitazone

Description

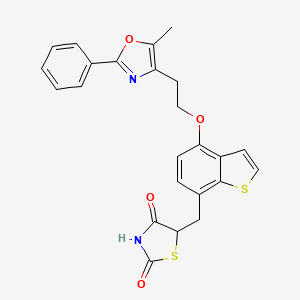

Structure

3D Structure

Properties

IUPAC Name |

5-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O4S2/c1-14-18(25-23(30-14)15-5-3-2-4-6-15)9-11-29-19-8-7-16(21-17(19)10-12-31-21)13-20-22(27)26-24(28)32-20/h2-8,10,12,20H,9,11,13H2,1H3,(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAAXAFNSRADSMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)CC5C(=O)NC(=O)S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870240 | |

| Record name | Edaglitazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213411-83-7, 892128-35-7, 892128-36-8 | |

| Record name | Edaglitazone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213411837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Edaglitazone, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0892128357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Edaglitazone, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0892128368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Edaglitazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06519 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Edaglitazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EDAGLITAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GKF7V499B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EDAGLITAZONE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59LQZ96XUU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EDAGLITAZONE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP6GWW0LZD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Edaglitazone: A Technical Guide to the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanism of action of edaglitazone, a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). As a member of the thiazolidinedione (TZD) class of compounds, this compound's primary therapeutic effects are centered on improving insulin sensitivity.[1][2]

Primary Molecular Target: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

This compound exerts its effects by acting as a high-affinity synthetic ligand for PPARγ, a ligand-inducible transcription factor and a member of the nuclear receptor superfamily.[1][3][4] PPARγ is a master regulator of adipocyte differentiation, fatty acid storage, and glucose metabolism. It is found predominantly in adipose tissue, but also in the colon, macrophages, and other cell types. There are two primary isoforms, PPAR-γ1, which is widely distributed, and PPAR-γ2, found mostly in adipose tissue.

The core mechanism involves two distinct pathways: transactivation and transrepression .

Genomic Mechanism: Transactivation

The primary antidiabetic effects of this compound are mediated through the classical genomic pathway known as transactivation. This process can be summarized in the following steps:

-

Ligand Binding: this compound enters the cell and binds to the Ligand Binding Domain (LBD) of PPARγ located in the nucleus.

-

Conformational Change & Heterodimerization: This binding induces a conformational change in the PPARγ receptor, promoting its heterodimerization with another nuclear receptor, the Retinoid X Receptor (RXR).

-

PPRE Binding: The activated PPARγ-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Hormone Response Elements (PPREs) located in the promoter regions of target genes.

-

Gene Transcription: Upon binding to PPREs, the complex recruits co-activator proteins (e.g., CREB-binding protein), which initiates the transcription of a network of genes involved in glucose and lipid metabolism.

This transactivation pathway leads to an increase in the storage of fatty acids in adipocytes, which in turn decreases the levels of circulating free fatty acids. As a result, other cells become more reliant on glucose oxidation for energy, thereby improving overall insulin sensitivity.

Caption: this compound PPARγ Transactivation Pathway.

Anti-Inflammatory Mechanism: Transrepression

In addition to activating gene expression, this compound-bound PPARγ can also repress the expression of pro-inflammatory genes. This mechanism, known as transrepression, is independent of DNA binding.

The activated PPARγ receptor interferes with other signaling pathways by antagonizing pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). By binding to or sequestering co-activator proteins required by these factors, PPARγ effectively reduces the transcription of their target genes, which include various interleukins and tumor necrosis factors (TNF-α).

Caption: this compound PPARγ Transrepression Mechanism.

Quantitative Activity Profile

This compound is characterized as a potent and highly selective PPARγ agonist. Its selectivity is a key feature, as activation of other PPAR isoforms like PPARα is associated with different metabolic effects. The half-maximal effective concentration (EC50) values from cofactor recruitment assays quantify this activity.

| Compound | Target Receptor | EC50 (nM) | Selectivity (α vs γ) |

| This compound | PPARγ | 35.6 | ~30-fold for γ |

| PPARα | 1053 | ||

| Troglitazone | Human PPARγ | 555 | - |

| Murine PPARγ | 780 |

Key Downstream Gene and Protein Alterations

The activation of PPARγ by this compound directly alters the transcription of numerous genes, leading to the observed therapeutic effects.

-

Lipid Metabolism: Upregulates genes for lipoprotein lipase, fatty acid transporter protein, and fatty acyl-CoA synthase, which promotes the uptake and storage of fatty acids into adipocytes. This reduces circulating free fatty acids, thereby alleviating the lipotoxicity that contributes to insulin resistance in muscle and liver.

-

Glucose Metabolism: Increases the expression of the GLUT4 glucose transporter, enhancing glucose uptake into muscle and fat cells.

-

Adipokine Secretion: Modifies the secretion of hormones from adipocytes.

-

Increases Adiponectin: Adiponectin is an insulin-sensitizing hormone.

-

Decreases Leptin and TNF-α: Both are linked to inflammation and insulin resistance.

-

Note on Experimental Methodologies

The data and mechanisms described herein are derived from a variety of preclinical experimental models. Detailed, step-by-step experimental protocols are typically found within the supplementary materials of primary research publications and are beyond the scope of this guide. However, the key methodologies underpinning these findings include:

-

Cofactor Recruitment Assays: Used to determine the potency (EC50) of this compound by measuring its ability to promote the interaction between PPARγ and its co-activators in vitro.

-

Gene Expression Analysis: Techniques such as quantitative real-time PCR (qPCR) and RNA sequencing are used in cell cultures (e.g., human adipocytes) and animal models to identify which gene transcripts are altered following treatment with the compound.

-

Molecular Docking and Simulation: Computational studies are used to model the interaction between this compound and the PPARγ ligand-binding pocket, helping to explain its high binding affinity.

Conclusion

The core mechanism of action of this compound is its function as a potent and selective agonist for the nuclear receptor PPARγ. Through a primary genomic pathway of transactivation, it modulates the expression of a suite of genes critical to lipid and glucose homeostasis, leading to a significant improvement in insulin sensitivity. A secondary, DNA-binding-independent transrepression mechanism contributes anti-inflammatory effects. The high selectivity of this compound for PPARγ over other isoforms like PPARα is a defining characteristic of its pharmacological profile.

References

Edaglitazone: A Deep Dive into its Potent PPARγ Agonist Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Edaglitazone is a member of the thiazolidinedione (TZD) class of compounds, recognized for its potent and selective agonist activity on the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). As a key regulator of adipogenesis, lipid metabolism, and insulin sensitivity, PPARγ is a critical therapeutic target for metabolic disorders, particularly type 2 diabetes. This technical guide provides a comprehensive overview of the core pharmacology of this compound, focusing on its PPARγ agonist activity. It includes a compilation of quantitative data, detailed experimental methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows to support further research and drug development efforts.

Quantitative Data Presentation

| Parameter | Receptor | Value | Assay Type |

| EC50 | Human PPARγ | 35.6 nM | Cofactor Recruitment Assay |

| EC50 | Human PPARα | 1053 nM | Cofactor Recruitment Assay |

Table 1: this compound Potency and Selectivity. This table highlights the potent activation of PPARγ by this compound and its significant selectivity over PPARα.

| Compound | Relative Binding Strength to PPARγ | Supporting Evidence |

| This compound | Stronger than Ciglitazone | Computational studies indicate that the bulkier and longer tail of this compound allows for additional hydrophobic interactions within the PPARγ binding site, contributing to its stronger binding affinity compared to ciglitazone[1]. |

Table 2: Comparative Binding Affinity of this compound. This table provides a qualitative comparison of this compound's binding affinity to another TZD, ciglitazone.

Core Signaling Pathway

This compound exerts its therapeutic effects by binding to and activating PPARγ, a nuclear receptor that functions as a ligand-activated transcription factor. The activation of PPARγ initiates a cascade of molecular events that lead to the regulation of target gene expression.

References

Edaglitazone: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edaglitazone is a potent and selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism. As a member of the thiazolidinedione (TZD) class of drugs, this compound was investigated for its potential as an anti-diabetic agent. This technical guide provides a comprehensive overview of the available scientific and technical information regarding the discovery, synthesis, and mechanism of action of this compound.

While this compound has been a subject of preclinical research, it is important to note that extensive clinical trial data is not publicly available, suggesting its development may not have progressed to later stages. This guide, therefore, focuses on the foundational scientific knowledge that has been established.

Discovery and Lead Optimization

Information regarding the specific discovery and lead optimization process for this compound is limited in publicly accessible literature. However, the development of TZD-class compounds generally followed a path of identifying a core molecular scaffold with affinity for PPARγ and then modifying its side chains to enhance potency, selectivity, and pharmacokinetic properties.

The discovery of the TZD class, including pioneering molecules like ciglitazone, initiated a wave of research into novel PPARγ agonists. The general approach involved high-throughput screening of compound libraries to identify initial "hits" that could activate PPARγ. These hits then underwent a process of lead optimization, where medicinal chemists would systematically alter the chemical structure to improve efficacy and reduce potential off-target effects. For this compound, this process would have likely focused on maximizing its affinity and activation of PPARγ while minimizing activity at other PPAR isoforms, such as PPARα, to reduce the risk of certain side effects.

Synthesis of this compound

A detailed, step-by-step experimental protocol for the synthesis of this compound is not available in the public domain. However, based on the general synthesis of 5-substituted-2,4-thiazolidinediones, a plausible synthetic route can be outlined. The core of this synthesis involves the Knoevenagel condensation of an aldehyde with 2,4-thiazolidinedione.

A likely multi-step synthesis for this compound, chemically named 5-[[4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]benzo[b]thien-7-yl]methyl]-2,4-thiazolidinedione, would involve the following key transformations:

-

Synthesis of the benzothiophene core: This would likely begin with a substituted thiophene derivative that undergoes cyclization to form the benzothiophene ring system.

-

Introduction of the ethoxy-oxazole side chain: The phenolic hydroxyl group on the benzothiophene core would be alkylated with a suitable 2-(5-methyl-2-phenyl-4-oxazolyl)ethyl halide or tosylate.

-

Formation of the aldehyde: The 7-position of the benzothiophene ring would be functionalized to introduce a formyl group, likely through a Vilsmeier-Haack or similar formylation reaction.

-

Knoevenagel condensation: The resulting aldehyde would then be condensed with 2,4-thiazolidinedione in the presence of a base catalyst to form the benzylidene intermediate.

-

Reduction of the exocyclic double bond: The final step would be the reduction of the carbon-carbon double bond of the benzylidene intermediate to yield this compound.

Below is a conceptual workflow for the synthesis of this compound.

Mechanism of Action: PPARγ Agonism

This compound exerts its pharmacological effects primarily through the activation of PPARγ. PPARγ is a nuclear receptor that, upon activation by a ligand, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

The activation of PPARγ by this compound leads to a cascade of downstream effects that ultimately improve insulin sensitivity and regulate lipid metabolism. Key target genes of PPARγ include those involved in:

-

Adipocyte differentiation and lipid storage: PPARγ is a master regulator of adipogenesis. Its activation promotes the differentiation of preadipocytes into mature adipocytes, which are more efficient at storing free fatty acids, thereby reducing their circulating levels.

-

Glucose uptake: PPARγ activation increases the expression of glucose transporters, particularly GLUT4, in adipose tissue and skeletal muscle, leading to enhanced glucose uptake from the bloodstream.

-

Insulin signaling: By modulating the expression of various signaling molecules, PPARγ activation can improve the cellular response to insulin.

-

Anti-inflammatory effects: PPARγ has been shown to have anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines.

The signaling pathway initiated by this compound binding to PPARγ is depicted below.

Experimental Protocols

PPARγ Cofactor Recruitment Assay

This assay is used to determine the ability of a compound to promote the interaction between PPARγ and its coactivators.

-

Reagents: Purified recombinant PPARγ ligand-binding domain (LBD), a labeled coactivator peptide (e.g., from SRC-1 or PGC-1α), and the test compound (this compound).

-

Procedure:

-

The PPARγ LBD is incubated with the test compound at various concentrations in an appropriate buffer.

-

The labeled coactivator peptide is then added to the mixture.

-

The degree of interaction between the PPARγ LBD and the coactivator peptide is measured using a suitable detection method, such as fluorescence resonance energy transfer (FRET) or AlphaScreen.

-

-

Data Analysis: The data is plotted as a dose-response curve, and the EC50 value (the concentration of the compound that produces 50% of the maximal response) is calculated.

Quantitative Data

The publicly available quantitative data for this compound is primarily from in vitro studies. No comprehensive in vivo or clinical trial data has been identified in the public domain.

Table 1: In Vitro Activity of this compound

| Parameter | Receptor | Value (nM) | Reference |

| EC50 (Cofactor Recruitment) | PPARγ | 35.6 | |

| EC50 (Cofactor Recruitment) | PPARα | 1053 |

Note: The selectivity of this compound for PPARγ over PPARα is approximately 30-fold based on these EC50 values.

Table 2: Preclinical Efficacy of this compound (Animal Models)

| Animal Model | Parameter | Effect | Reference |

| Obese Rats | Insulin Sensitivity | Enhanced | |

| Lean Rats | Insulin Sensitivity | No significant effect |

Note: Specific quantitative data on the degree of insulin sensitivity enhancement (e.g., changes in glucose infusion rate during a euglycemic clamp) are not publicly available.

Table 3: Clinical Trial Data for this compound

| Phase | Number of Participants | Key Endpoints | Results | Reference |

| N/A | N/A | N/A | No publicly available data |

Disclaimer: The absence of publicly available clinical trial data suggests that this compound may not have progressed through extensive clinical development.

Conclusion

This compound is a potent and selective PPARγ agonist that demonstrated promise in preclinical in vitro and limited in vivo studies as an insulin-sensitizing agent. Its mechanism of action is well-understood within the context of the TZD class of drugs, involving the transcriptional regulation of genes critical for glucose and lipid homeostasis. While a specific, detailed synthesis protocol is not publicly available, its synthesis would likely follow established methodologies for this class of compounds. The lack of extensive public data from later-stage preclinical and clinical development suggests that its journey towards becoming a marketed therapeutic was likely discontinued. Nevertheless, the study of this compound and similar molecules has contributed significantly to the understanding of PPARγ as a therapeutic target for metabolic diseases. Further research into selective PPARγ modulators continues to be an active area of drug discovery, aiming to harness the therapeutic benefits while minimizing the side effects associated with earlier generations of TZDs.

Edaglitazone: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edaglitazone is a potent and selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that is a key regulator of glucose and lipid metabolism. As a member of the thiazolidinedione (TZD) class of drugs, this compound has been investigated for its potential as an antidiabetic agent. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols.

Chemical and Physicochemical Properties

This compound is a complex organic molecule with the chemical formula C24H20N2O4S2.[1] Its structure features a thiazolidinedione head group, which is characteristic of the glitazone class of drugs.

| Identifier | Value |

| IUPAC Name | 5-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]methyl]-1,3-thiazolidine-2,4-dione |

| CAS Number | 213411-83-7 |

| Molecular Formula | C24H20N2O4S2 |

| Molecular Weight | 464.56 g/mol |

| SMILES | CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)CC5C(=O)NC(=O)S5 |

| InChI Key | HAAXAFNSRADSMK-UHFFFAOYSA-N |

Physicochemical Data

| Property | Value |

| Melting Point | Not experimentally determined in the reviewed literature. |

| pKa | Not experimentally determined in the reviewed literature. |

| logP | Not experimentally determined in the reviewed literature. |

| Solubility | Soluble in DMSO.[1] |

Mechanism of Action: PPARγ Agonism

This compound exerts its therapeutic effects by acting as a potent and selective agonist for PPARγ. It shows significantly higher affinity for PPARγ compared to PPARα, with reported EC50 values of 35.6 nM for PPARγ and 1053 nM for PPARα in cofactor recruitment assays.[1]

Signaling Pathway

Upon binding to this compound, the PPARγ receptor undergoes a conformational change, leading to the dissociation of corepressor molecules and the recruitment of coactivator proteins. This activated complex then forms a heterodimer with the retinoid X receptor (RXR). The PPARγ-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of genes involved in glucose and lipid metabolism, ultimately leading to improved insulin sensitivity.

The co-crystal structure of this compound bound to the PPARγ ligand-binding domain (LBD) reveals that it occupies the canonical orthosteric binding pocket. The thiazolidinedione headgroup forms hydrogen bonds with key residues in the AF-2 pocket and helix 12, stabilizing the active conformation of the LBD. The bulkier benzo[b]thiophene moiety of this compound induces conformational changes, including the shifting of helix 3, helix 6, and the loop between helices 6 and 7, to accommodate its size.

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound are crucial for reproducible research. Below are representative methodologies for key in vitro and in vivo assays.

In Vitro PPARγ Activation Assay

This protocol describes a cell-based reporter assay to determine the potency of this compound in activating PPARγ.

Methodology

-

Cell Culture: Mammalian cells (e.g., HEK293T or CHO) are co-transfected with two plasmids: one expressing a fusion protein of the PPARγ ligand-binding domain (LBD) and the Gal4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a Gal4 upstream activation sequence (UAS).

-

Compound Treatment: Transfected cells are seeded in 96-well plates and treated with increasing concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Cells are incubated for 18-24 hours to allow for receptor activation and reporter gene expression.

-

Luciferase Assay: A luciferase assay reagent is added to the cells, and the resulting luminescence is measured using a luminometer.

-

Data Analysis: The luminescence signal is normalized to a control, and the EC50 value is calculated from the dose-response curve.

In Vivo Oral Glucose Tolerance Test (OGTT)

This protocol outlines a standard OGTT in a rodent model of diabetes to assess the in vivo efficacy of this compound.

Methodology

-

Animal Model: Use a relevant animal model of type 2 diabetes, such as db/db mice or Zucker diabetic fatty (ZDF) rats.

-

Acclimatization and Dosing: Acclimate the animals and administer this compound or a vehicle control orally for a specified period (e.g., 14 days).

-

Fasting: Fast the animals overnight (approximately 16 hours) before the test.

-

Baseline Blood Sample: Collect a baseline blood sample (t=0) from the tail vein to measure fasting blood glucose levels.

-

Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg) orally by gavage.

-

Blood Sampling: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Glucose Measurement: Measure blood glucose concentrations using a glucometer.

-

Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Quantitative Data Summary

| Parameter | Value | Assay Type |

| EC50 (PPARγ) | 35.6 nM | Cofactor Recruitment Assay |

| EC50 (PPARα) | 1053 nM | Cofactor Recruitment Assay |

| Ki (PPARγ) | Not experimentally determined in the reviewed literature. | - |

| IC50 (PPARγ) | Not experimentally determined in the reviewed literature. | - |

Conclusion

This compound is a well-characterized, potent, and selective PPARγ agonist. Its detailed mechanism of action, involving specific interactions within the PPARγ ligand-binding domain, provides a solid foundation for its potential therapeutic applications in metabolic diseases. The experimental protocols outlined in this guide offer standardized methods for further investigation of its pharmacological properties. Further studies to determine its complete physicochemical profile and binding kinetics would be beneficial for a comprehensive understanding of this compound.

References

Edaglitazone biological activity in vitro

An In-Depth Technical Guide to the In Vitro Biological Activity of Edaglitazone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (also known as R 483 and BM 131258) is a member of the thiazolidinedione (TZD) class of compounds, recognized for its potent and selective agonist activity at the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2] PPARs are ligand-activated transcription factors belonging to the nuclear receptor superfamily that play critical roles in regulating lipid metabolism, inflammation, and insulin sensitivity.[1][3] this compound's high affinity for PPARγ makes it a valuable tool for studying the physiological and pathophysiological processes modulated by this receptor. This document provides a comprehensive overview of the in vitro biological activity of this compound, detailing its molecular interactions, cellular effects, and the experimental protocols used for its characterization.

Core Mechanism: PPARγ Agonism

The primary molecular mechanism of this compound is its direct binding to and activation of PPARγ. This interaction initiates a cascade of transcriptional events. Upon ligand binding, PPARγ undergoes a conformational change, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. This complex then heterodimerizes with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their expression. The functional outcomes of this activation are cell-type dependent but are centrally involved in adipogenesis, lipid storage, and insulin sensitization.

Quantitative Binding and Activation Data

This compound demonstrates high potency and selectivity for PPARγ over other PPAR isoforms, such as PPARα. This selectivity is crucial for its specific biological effects and is quantified by its half-maximal effective concentration (EC50).

| Parameter | Receptor | Value (nM) | Assay Type |

| EC50 | Human PPARγ | 35.6 | Cofactor Recruitment |

| EC50 | Human PPARα | 1053 | Cofactor Recruitment |

| Table 1: In Vitro Potency of this compound on Human PPAR Isoforms. Data sourced from Tocris Bioscience and MedchemExpress. |

PPARγ Signaling Pathway

The activation of PPARγ by this compound initiates a well-defined signaling cascade leading to the regulation of target gene expression.

Caption: this compound binds to PPARγ, causing corepressor release and heterodimerization with RXR.

Key In Vitro Biological Activities

Induction of Adipocyte Differentiation

As a potent PPARγ agonist, this compound is highly effective at inducing the differentiation of preadipocytes into mature, lipid-accumulating adipocytes. This is a hallmark activity of the TZD class and is commonly studied using the 3T3-L1 murine preadipocyte cell line. The differentiation process involves a programmed series of gene expression changes, leading to the adoption of the adipocyte phenotype, characterized by the accumulation of intracellular lipid droplets.

Anti-Inflammatory Effects

PPARγ activation has well-documented anti-inflammatory properties. In vitro studies using cell types such as macrophages and endothelial cells have shown that PPARγ agonists can suppress the expression of pro-inflammatory genes. This is often achieved through the transrepression of key inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB), thereby reducing the production of inflammatory cytokines like TNF-α and various interleukins.

Anti-platelet Activity

Beyond its metabolic and anti-inflammatory roles, this compound has been shown to possess antiplatelet activity in vitro. It inhibits collagen-induced platelet aggregation, an effect attributed to its ability to increase intraplatelet levels of cyclic AMP (cAMP).

Experimental Protocols

PPARγ Reporter Gene Transactivation Assay

This assay quantitatively measures the ability of a compound to activate PPARγ, resulting in the expression of a reporter gene (e.g., luciferase).

Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., HEK293T, COS-1) in appropriate growth medium.

-

Transient Transfection: Co-transfect the cells with three plasmids:

-

An expression vector for a fusion protein containing the yeast GAL4 DNA-binding domain (DBD) and the human PPARγ ligand-binding domain (LBD).

-

A reporter plasmid containing multiple copies of the GAL4 Upstream Activation Sequence (UAS) driving the expression of the firefly luciferase gene.

-

A control plasmid expressing Renilla luciferase under a constitutive promoter to normalize for transfection efficiency and cell viability.

-

-

Cell Plating: After transfection (e.g., 24 hours), plate the cells into 96-well plates.

-

Compound Treatment: Treat the cells with various concentrations of this compound (or a vehicle control) and incubate for 18-24 hours.

-

Cell Lysis and Signal Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity sequentially using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized data against the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.

Caption: Workflow for a PPARγ reporter gene transactivation assay.

3T3-L1 Adipocyte Differentiation Assay

This cell-based assay is the standard for assessing the adipogenic potential of PPARγ agonists.

Methodology:

-

Cell Culture: Culture 3T3-L1 preadipocytes in a basal medium (BM) consisting of high-glucose DMEM supplemented with 10% bovine calf serum and antibiotics.

-

Induction of Differentiation: Two days after the cells reach 100% confluence (Day 0), replace the BM with a differentiation medium (DM). A standard DM cocktail consists of BM supplemented with 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin. This compound (e.g., at 1 µM) is added to this medium.

-

Maturation: After 3 days (on Day 3), replace the DM with a maintenance medium (MM) consisting of BM supplemented only with 10 µg/mL insulin.

-

Feeding: Replace the MM every 2-3 days until the cells are fully differentiated (typically between Day 8 and Day 12). Mature adipocytes are characterized by a rounded morphology and large intracellular lipid droplets.

-

Assessment (Oil Red O Staining):

-

Wash the differentiated cells with Phosphate-Buffered Saline (PBS).

-

Fix the cells with 10% formalin in PBS for 1 hour.

-

Wash the fixed cells with water and then with 60% isopropanol.

-

Allow the cells to dry completely.

-

Add Oil Red O staining solution (e.g., 0.35% in isopropanol, diluted with water) and incubate for 1 hour at room temperature.

-

Wash the cells extensively with water to remove unbound dye.

-

Visualize the stained lipid droplets (which appear bright red) using light microscopy.

-

For quantification, elute the stain from the cells using 100% isopropanol and measure the absorbance of the eluate at 490-510 nm.

-

Caption: Experimental workflow for inducing and assessing 3T3-L1 adipocyte differentiation.

Conclusion

This compound is a potent and selective PPARγ agonist with well-defined in vitro biological activities. Its ability to robustly activate PPARγ-mediated transcription translates into clear cellular phenotypes, most notably the induction of adipocyte differentiation and the suppression of inflammatory responses. The quantitative data and detailed protocols provided herein serve as a technical guide for researchers utilizing this compound as a pharmacological tool to investigate the diverse biological roles of PPARγ.

References

Target Validation of Edaglitazone on PPARγ: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edaglitazone, a member of the thiazolidinedione (TZD) class of drugs, is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis, glucose homeostasis, and lipid metabolism. This technical guide provides a comprehensive overview of the target validation of this compound on PPARγ, detailing its mechanism of action, binding characteristics, and downstream effects on gene expression. This document summarizes key quantitative data, provides detailed experimental protocols for the validation assays, and includes visualizations of the relevant signaling pathways and experimental workflows.

Introduction to PPARγ and this compound

Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily. The PPAR subfamily consists of three isotypes: PPARα, PPARδ (also known as PPARβ), and PPARγ. PPARγ is highly expressed in adipose tissue and plays a critical role in the regulation of adipocyte differentiation, lipid storage, and insulin sensitivity. Upon activation by a ligand, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription.

This compound is a thiazolidinedione that has been identified as a potent and selective agonist for PPARγ. Its activation of PPARγ leads to a cascade of downstream events that ultimately improve insulin sensitivity, making it a potential therapeutic agent for type 2 diabetes.

This compound's Interaction with PPARγ: Quantitative Analysis

This compound demonstrates high potency and selectivity in activating PPARγ. The following table summarizes the key quantitative metrics that validate its efficacy as a PPARγ agonist.

| Parameter | Value | Assay Type | Reference |

| EC50 for PPARγ | 35.6 nM | Cofactor Recruitment Assay | [1][2] |

| EC50 for PPARα | 1053 nM | Cofactor Recruitment Assay | [1][2] |

| Selectivity (PPARα/PPARγ) | ~30-fold | Cofactor Recruitment Assay | [1] |

| Relative Potency | >100 times more potent than Ciglitazone | Not specified |

Signaling Pathway of this compound-Mediated PPARγ Activation

The binding of this compound to PPARγ initiates a series of molecular events that lead to the regulation of target gene expression. The signaling pathway is depicted in the diagram below.

References

Pharmacological profile of Edaglitazone

An In-depth Technical Guide on the Pharmacological Profile of Edaglitazone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (also known as R 483 and BM 13.1258) is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a ligand-activated transcription factor pivotal in the regulation of glucose and lipid metabolism.[1] As a member of the thiazolidinedione (TZD) class of insulin sensitizers, this compound was investigated for its potential as an antidiabetic agent. This document provides a comprehensive overview of its pharmacological profile, summarizing its mechanism of action, pharmacodynamic effects, and the broader context of the TZD class. It includes detailed experimental protocols for key assays and visual representations of its primary signaling pathways.

Physicochemical Properties

This compound is a complex organic molecule belonging to the thiazolidinedione class.[1]

| Property | Value | Reference |

| Chemical Name | 5-[[4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]benzo[b]thien-7-yl]methyl]-2,4-thiazolidinedione | |

| Alternative Names | R 483, BM 13.1258 | |

| Molecular Formula | C24H20N2O4S2 | |

| Molecular Weight | 464.56 g/mol | |

| Purity | ≥98% (HPLC) |

Mechanism of Action

PPARγ Agonism and Genomic Signaling

The primary mechanism of action for this compound is its function as a potent and selective agonist of PPARγ. PPARγ is a nuclear receptor that, upon activation, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.

The binding of this compound to the PPARγ ligand-binding domain induces a conformational change that facilitates the recruitment of coactivator proteins, such as PGC-1α. This multi-protein complex initiates the transcription of genes involved in critical metabolic processes, including glucose homeostasis, lipid metabolism, and adipogenesis. Computational studies show that this compound's binding is stabilized by a network of hydrogen bonds and hydrophobic interactions within the PPARγ binding site.

Antiplatelet Activity

Beyond its metabolic effects, this compound has demonstrated antiplatelet activity. It inhibits collagen-induced platelet aggregation. This effect is explained by its ability to increase intraplatelet levels of cyclic AMP (cAMP) and prevent the secretion of PPARγ from platelets. The elevation of cAMP is a key inhibitory signal in platelet activation.

Pharmacodynamics

In Vitro Activity

This compound's potency and selectivity have been quantified through in vitro assays. It shows significantly higher agonistic activity for PPARγ compared to PPARα.

| Parameter | Target | Value (nM) | Assay Type | Reference |

| EC50 | PPARγ | 35.6 | Cofactor Recruitment Assay | |

| EC50 | PPARα | 1053 | Cofactor Recruitment Assay | |

| Selectivity | PPARγ/α | ~30-fold | - | |

| Platelet Effects | - | 3-16 µM | Inhibits Collagen-Induced Aggregation |

Preclinical In Vivo Activity

Studies in animal models confirm its intended therapeutic effects.

| Model Organism | Effect | Reference |

| Obese Rats | Enhances insulin sensitivity. | |

| Obese Rats | Increases glucose transport and glycogen synthesis in isolated soleus muscle strips (1, 5, and 25 µM). | |

| Lean Rats | No significant effect on insulin sensitivity. |

Pharmacokinetics and Safety Profile

Pharmacokinetics

This compound is described as orally bioavailable. However, specific public data on its absorption, distribution, metabolism, and excretion (ADME) profile is not available. For context, other thiazolidinediones like pioglitazone and leriglitazone are rapidly absorbed after oral administration and are primarily metabolized by the hepatic cytochrome P450 (CYP) enzyme system, particularly CYP3A4 and CYP2C8.

Safety and Clinical Development

There is no publicly available data from dedicated clinical trials for this compound (BM 13.1258). The broader TZD class, however, has a well-documented safety profile from extensive clinical use of drugs like pioglitazone and rosiglitazone. Common class-related adverse effects include:

-

Weight gain and Edema: Due to fluid retention and effects on adipogenesis.

-

Bone Fractures: An increased risk, particularly in women, has been observed.

-

Congestive Heart Failure: Fluid retention can exacerbate or precipitate heart failure.

-

Cardiovascular and Cancer Risks: The safety profiles of different TZDs vary, with concerns raised about myocardial infarction for rosiglitazone and a potential link to bladder cancer for pioglitazone.

The development of this compound was likely discontinued before reaching late-stage clinical trials, and it was never marketed.

Detailed Experimental Protocols

PPARγ Coactivator Recruitment Assay (TR-FRET)

This assay quantifies the ability of a ligand to induce the interaction between the PPARγ ligand-binding domain (LBD) and a coactivator peptide.

-

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the proximity of two molecules. A terbium-labeled anti-tag antibody binds to a tagged PPARγ-LBD (the donor fluorophore), and a fluorescently labeled coactivator peptide (the acceptor) is brought into close proximity upon ligand binding, resulting in an energy transfer and a detectable signal.

-

Materials:

-

Recombinant His-tagged human PPARγ-LBD.

-

Biotinylated coactivator peptide (e.g., from PGC1α) containing an LXXLL motif.

-

LanthaScreen™ Tb-anti-His Antibody (or similar).

-

Streptavidin-labeled acceptor fluorophore (e.g., fluorescein).

-

Assay Buffer: 10 mM HEPES-NaOH (pH 7.4), 150 mM NaCl, 0.1% fatty acid-free BSA, 0.005% Tween 20.

-

This compound and reference compounds (e.g., Rosiglitazone) dissolved in DMSO.

-

384-well assay plates.

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO, then dilute further into the assay buffer to achieve the final desired concentrations (typically with a final DMSO concentration of ≤1%).

-

In a 384-well plate, add the PPARγ-LBD, the biotinylated coactivator peptide, and the Tb-anti-His antibody.

-

Add the serially diluted this compound or reference compound to the wells. Include wells with DMSO only as a negative control.

-

Add the streptavidin-acceptor fluorophore to all wells.

-

Incubate the plate at room temperature for 1-4 hours, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

-

Calculate the 665/615 nm emission ratio. Plot the ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Collagen-Induced Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation initiated by an agonist like collagen.

-

Principle: Light Transmission Aggregometry (LTA) measures changes in light transmission through a suspension of platelets. As platelets aggregate, the suspension becomes clearer, allowing more light to pass through to a photocell.

-

Materials:

-

Fresh human whole blood from healthy, consenting donors (no antiplatelet medication for at least two weeks).

-

3.2% or 3.8% sodium citrate anticoagulant tubes.

-

Collagen agonist solution (e.g., 1.9 mg/mL).

-

Light Transmission Aggregometer with cuvettes and stir bars.

-

Phosphate-Buffered Saline (PBS).

-

-

Procedure:

-

Prepare Platelet-Rich and Platelet-Poor Plasma:

-

Collect whole blood into citrate tubes. Centrifuge at low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain Platelet-Rich Plasma (PRP) from the supernatant.

-

Centrifuge the remaining blood at high speed (e.g., 2000 x g) for 10-15 minutes to obtain Platelet-Poor Plasma (PPP).

-

-

Instrument Calibration:

-

Place a cuvette with PPP in the aggregometer to set the 100% transmission baseline.

-

Place a cuvette with PRP to set the 0% transmission baseline.

-

-

Aggregation Measurement:

-

Pipette PRP into a cuvette with a stir bar and place it in the sample well of the aggregometer, pre-warmed to 37°C.

-

Add the desired concentration of this compound (or vehicle control) to the PRP.

-

Incubate for 1-5 minutes at 37°C with stirring.

-

Add the collagen agonist to induce aggregation.

-

Record the change in light transmission for 5-10 minutes. The output is an aggregation curve, from which the percentage of maximal aggregation can be determined.

-

-

Glucose Uptake Assay in Isolated Rodent Soleus Muscle

This ex vivo assay assesses the direct effect of a compound on insulin-stimulated glucose uptake in skeletal muscle.

-

Principle: The rate of glucose transport into isolated muscle tissue is measured using a radiolabeled glucose analog, 2-deoxy-[3H]-glucose, which is transported and phosphorylated but not further metabolized, trapping it inside the cells.

-

Materials:

-

Krebs-Henseleit Bicarbonate (KHB) buffer, supplemented with BSA.

-

2-deoxy-[2,6-3H]-D-glucose and [U-14C]-D-mannitol (for extracellular space correction).

-

Insulin solution (e.g., 7 nmol/L).

-

Male Wistar or Sprague-Dawley rats.

-

Scintillation counter and scintillation fluid.

-

-

Procedure:

-

Muscle Dissection: Euthanize the rat and carefully dissect the soleus muscles.

-

Pre-incubation: Place isolated muscles in vials with KHB buffer and allow them to recover for 30-60 minutes at 35-37°C, gassed with 95% O2 / 5% CO2.

-

Incubation:

-

Transfer muscles to fresh KHB buffer containing the desired concentration of this compound.

-

Divide muscles into two groups: basal (no insulin) and insulin-stimulated (add insulin). Incubate for 30-60 minutes.

-

-

Glucose Uptake Measurement:

-

Transfer muscles to a final incubation vial containing KHB buffer, insulin (if applicable), this compound, 2-deoxy-[3H]-D-glucose, and [14C]-mannitol. Incubate for 10-60 minutes.

-

-

Processing:

-

Stop the reaction by washing the muscles in ice-cold PBS.

-

Blot, weigh, and digest the muscles in KOH.

-

Use a portion of the digest to measure radioactivity using a liquid scintillation counter.

-

-

Calculation: Calculate the rate of glucose uptake (in µmol/g/h) after correcting for extracellular trapping of the radiolabel using the [14C]-mannitol counts.

-

Conclusion

This compound is a potent and highly selective PPARγ agonist with demonstrated preclinical efficacy as an insulin-sensitizing and antiplatelet agent. Its primary mechanism involves the classic genomic pathway of nuclear receptor activation, leading to the transcriptional regulation of metabolic genes. While it showed promise in early studies, the lack of publicly available clinical trial data suggests its development was halted, a fate common to many compounds in the TZD class due to the well-documented safety concerns regarding fluid retention, bone fractures, and potential long-term cardiovascular and cancer risks. The detailed profile and protocols provided herein serve as a valuable technical resource for researchers in metabolic diseases and drug development.

References

Edaglitazone's Impact on Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edaglitazone, a potent and selective agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), holds significant therapeutic potential due to its role in modulating gene expression related to metabolism and inflammation. As a member of the thiazolidinedione (TZD) class of drugs, its primary mechanism of action involves the activation of PPARγ, a ligand-activated transcription factor pivotal in adipogenesis, lipid metabolism, and insulin sensitivity. This technical guide provides an in-depth overview of the molecular mechanisms through which this compound is understood to influence gene expression, based on the established actions of PPARγ agonists. While specific quantitative gene expression data for this compound remains limited in publicly available literature, this document outlines the detailed experimental protocols required to elucidate its precise genomic impact. Furthermore, it presents the core signaling pathways involved and provides a framework for future research into this promising therapeutic agent.

Introduction

This compound is a third-generation thiazolidinedione that exhibits high affinity and selectivity for PPARγ. PPARγ is a nuclear receptor that, upon activation by a ligand such as this compound, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[1][2] This regulation of gene expression is central to the therapeutic effects of TZDs, which include improved insulin sensitivity and anti-inflammatory actions. This guide will delve into the core molecular pathways and provide the necessary technical details for researchers to investigate the specific effects of this compound on gene expression.

Core Signaling Pathway of this compound

The primary signaling pathway for this compound is the PPARγ transcriptional activation pathway. The binding of this compound to the ligand-binding domain of PPARγ induces a conformational change that facilitates the recruitment of co-activator proteins and the dissociation of co-repressors. This activated PPARγ-RXR heterodimer then binds to PPREs on target genes, initiating transcription.

Expected Impact on Gene Expression

Based on studies with other potent PPARγ agonists like rosiglitazone and pioglitazone, this compound is expected to modulate the expression of a wide array of genes involved in several key biological processes.

Adipogenesis and Lipid Metabolism

PPARγ is a master regulator of adipocyte differentiation. This compound is anticipated to upregulate the expression of genes that promote the differentiation of preadipocytes into mature adipocytes, as well as genes involved in lipid uptake and storage.

Glucose Homeostasis

A key therapeutic effect of TZDs is the enhancement of insulin sensitivity. This is partly achieved by modulating the expression of genes involved in glucose transport and metabolism.

Inflammation

PPARγ activation has well-documented anti-inflammatory effects. This compound is expected to repress the expression of pro-inflammatory genes, contributing to its therapeutic potential beyond diabetes.

Table 1: Expected Gene Expression Changes Induced by this compound (based on PPARγ agonist data)

| Biological Process | Gene | Expected Change in Expression | Function | Reference |

| Adipogenesis & Lipid Metabolism | Adiponectin (ADIPOQ) | Upregulation | Enhances insulin sensitivity, anti-inflammatory effects. | [3] |

| Fatty Acid Binding Protein 4 (FABP4/aP2) | Upregulation | Intracellular fatty acid transport. | [2] | |

| Lipoprotein Lipase (LPL) | Upregulation | Hydrolyzes triglycerides in lipoproteins. | ||

| Glucose Homeostasis | Glucose Transporter Type 4 (GLUT4/SLC2A4) | Upregulation | Insulin-regulated glucose transport into muscle and fat cells. | |

| Phosphoenolpyruvate Carboxykinase (PCK1) | Upregulation | Key enzyme in glyceroneogenesis, promoting lipid storage. | ||

| Inflammation | Tumor Necrosis Factor-alpha (TNF-α) | Downregulation | Pro-inflammatory cytokine. | |

| Interleukin-6 (IL-6) | Downregulation | Pro-inflammatory cytokine. |

Experimental Protocols

To facilitate further research into the specific effects of this compound, this section provides detailed protocols for key experimental techniques.

Cell Culture and Treatment

The 3T3-L1 cell line is a well-established model for studying adipocyte differentiation and the effects of PPARγ agonists.

Protocol 1: 3T3-L1 Adipocyte Differentiation and this compound Treatment

-

Cell Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum.

-

Induction of Differentiation: Two days post-confluence, induce differentiation with DMEM containing 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1.7 µM insulin.

-

PPARγ Agonist Treatment: After 48 hours, replace the induction medium with DMEM containing 10% FBS and 1.7 µM insulin, supplemented with the desired concentration of this compound or vehicle control (e.g., DMSO).

-

Maintenance: Replenish the medium every 48 hours. Mature adipocytes are typically observed between days 8 and 12.

-

Harvesting for Analysis: At the desired time point, wash cells with PBS and harvest for RNA or chromatin extraction.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

ChIP-seq is used to identify the genome-wide binding sites of a specific transcription factor, in this case, PPARγ.

Protocol 2: PPARγ ChIP-Seq

-

Cross-linking: Treat this compound-treated and control 3T3-L1 adipocytes with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-600 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to PPARγ overnight at 4°C. Use a non-specific IgG as a control.

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washes: Wash the beads extensively to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C. Treat with RNase A and Proteinase K.

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align reads to a reference genome and use a peak-calling algorithm (e.g., MACS2) to identify regions of PPARγ enrichment.

RNA Sequencing (RNA-Seq)

RNA-seq provides a comprehensive, quantitative measure of the transcriptome, allowing for the identification of differentially expressed genes following this compound treatment.

Protocol 3: RNA-Seq for Differential Gene Expression Analysis

-

RNA Extraction: Isolate total RNA from this compound-treated and control 3T3-L1 adipocytes using a commercial kit (e.g., RNeasy Lipid Tissue Mini Kit). Ensure high quality and integrity of the RNA.

-

Library Preparation: Prepare RNA-seq libraries from the total RNA. This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.

-

Sequencing: Perform high-throughput sequencing of the prepared libraries.

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Alignment: Align the reads to a reference genome.

-

Quantification: Count the number of reads mapping to each gene.

-

Differential Expression Analysis: Use a statistical package (e.g., DESeq2, edgeR) to identify genes that are significantly up- or downregulated in the this compound-treated samples compared to the controls.

-

Conclusion

This compound, as a potent PPARγ agonist, is poised to exert significant effects on the expression of genes central to metabolic regulation and inflammation. While direct, quantitative data for this compound's impact on the transcriptome is an area ripe for investigation, the well-established role of PPARγ provides a strong predictive framework for its molecular actions. The experimental protocols detailed in this guide offer a robust and validated approach for researchers to systematically uncover the specific gene regulatory networks controlled by this compound. Such studies will be instrumental in further characterizing its therapeutic profile and advancing its potential clinical applications. By applying these methodologies, the scientific community can build a comprehensive understanding of this compound's influence on gene expression, paving the way for more targeted and effective treatments for metabolic diseases.

References

- 1. Hands-on: Reference-based RNA-Seq data analysis / Reference-based RNA-Seq data analysis / Transcriptomics [training.galaxyproject.org]

- 2. Gene Expression Changes Induced by PPAR Gamma Agonists in Animal and Human Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adiponectin translation is increased by the PPARγ agonists pioglitazone and ω-3 fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

Signaling Pathways Activated by Edaglitazone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edaglitazone (alternative names: R 483, BM 131258) is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that functions as a ligand-activated transcription factor. As a member of the thiazolidinedione (TZD) class of drugs, this compound plays a crucial role in the regulation of glucose and lipid metabolism, making it a significant area of research for the treatment of type 2 diabetes and other metabolic disorders. This technical guide provides a comprehensive overview of the signaling pathways activated by this compound, with a focus on its molecular mechanism of action, downstream genetic and cellular effects, and detailed experimental protocols for its characterization.

Core Mechanism of Action: PPARγ Activation

The primary molecular target of this compound is PPARγ. Upon binding, this compound induces a conformational change in the PPARγ protein, leading to the recruitment of coactivator proteins and the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes, thereby modulating their transcription.

Quantitative Analysis of PPARγ Activation

This compound demonstrates high potency and selectivity for PPARγ. The half-maximal effective concentration (EC50) for cofactor recruitment is a key measure of its activity.

| Receptor | EC50 (nM) | Reference |

| PPARγ | 35.6 | [1] |

| PPARα | 1053 | [1] |

Key Signaling Pathways Modulated by this compound

The activation of PPARγ by this compound initiates a cascade of downstream signaling events that collectively contribute to its therapeutic effects on insulin sensitivity, lipid metabolism, and inflammation.

Insulin Signaling Pathway

The PI3K/Akt pathway is a central component of insulin signaling. Activation of this pathway is crucial for GLUT4 translocation and glucose uptake. PPARγ agonists have been shown to positively modulate this pathway, enhancing the cellular response to insulin[3].

Adipogenesis and Lipid Metabolism

This compound, through PPARγ activation, is a potent inducer of adipogenesis, the process of pre-adipocyte differentiation into mature adipocytes. This leads to an increase in the number of small, insulin-sensitive adipocytes. Key genes upregulated during this process include Fatty Acid Binding Protein 4 (FABP4) and adiponectin. Adiponectin is an adipokine with insulin-sensitizing and anti-inflammatory properties. While direct fold-change data for this compound is limited, studies on pioglitazone have shown that it increases plasma adiponectin levels, although this may be due to post-transcriptional regulation rather than a direct increase in gene expression.

Anti-Inflammatory Pathway

Chronic low-grade inflammation is a key feature of insulin resistance and type 2 diabetes. Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are often elevated. PPARγ activation by this compound exerts anti-inflammatory effects, in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that promotes the expression of pro-inflammatory genes. PPARγ can physically interact with the p65 subunit of NF-κB, inhibiting its transcriptional activity. This leads to a reduction in the expression of inflammatory cytokines.

Antiplatelet Activity Pathway

This compound has been shown to possess antiplatelet activity. This effect is mediated by an increase in intraplatelet cyclic AMP (cAMP) levels. Elevated cAMP levels in platelets are known to inhibit platelet aggregation and thrombin binding. This suggests a potential cardiovascular benefit of this compound beyond its metabolic effects.

Experimental Protocols

PPARγ Coactivator Recruitment Assay (TR-FRET)

This assay measures the ability of a compound to promote the interaction between PPARγ and a fluorescently labeled coactivator peptide. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common method for this purpose.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a 2X solution of GST-tagged PPARγ ligand-binding domain (LBD) and a 2X solution of a mix containing a Terbium-labeled anti-GST antibody and a fluorescein-labeled coactivator peptide (e.g., a peptide containing an LXXLL motif) in the appropriate assay buffer.

-

Prepare serial dilutions of this compound in the assay buffer.

-

-

Assay Procedure:

-

Add the this compound dilutions to the wells of a 384-well plate.

-

Add the 2X GST-PPARγ-LBD solution to the wells.

-

Add the 2X Terbium-antibody/fluorescein-peptide mix to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence emission at 495 nm (Terbium emission) and 520 nm (FRET signal) using a TR-FRET-compatible plate reader with an excitation wavelength of 340 nm.

-

Calculate the ratio of the 520 nm to 495 nm signals.

-

Plot the 520/495 ratio against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

3T3-L1 Adipocyte Differentiation Assay

This assay assesses the ability of this compound to induce the differentiation of pre-adipocytes into mature adipocytes, which is a hallmark of PPARγ activation.

Detailed Methodology:

-

Cell Culture and Induction:

-

Culture 3T3-L1 pre-adipocytes in a suitable growth medium until they reach confluence.

-

Two days post-confluence, induce differentiation by replacing the growth medium with a differentiation medium (e.g., DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin) containing various concentrations of this compound or a vehicle control.

-

-

Maintenance:

-

After 2-3 days, replace the differentiation medium with a maintenance medium (e.g., DMEM with 10% FBS and 10 µg/mL insulin) containing the respective concentrations of this compound.

-

Continue to culture the cells for an additional 4-7 days, replacing the medium every 2 days.

-

-

Oil Red O Staining and Quantification:

-

Wash the cells with PBS and fix them with 10% formalin for at least 1 hour.

-

Wash the fixed cells with water and then with 60% isopropanol.

-

Stain the cells with a freshly prepared Oil Red O working solution for 10-20 minutes at room temperature.

-

Wash the cells extensively with water to remove unbound dye.

-

To quantify lipid accumulation, elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at a wavelength of 510 nm.

-

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This protocol is used to quantify the changes in mRNA levels of PPARγ target genes in response to this compound treatment.

Detailed Methodology:

-

Cell Treatment and RNA Extraction:

-

Treat a suitable cell line (e.g., differentiated 3T3-L1 adipocytes or human primary adipocytes) with this compound at various concentrations for a specified time (e.g., 24 hours).

-

Harvest the cells and extract total RNA using a commercially available kit.

-

-

cDNA Synthesis:

-

Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).

-

-

qPCR:

-

Perform real-time PCR using the synthesized cDNA, a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green), and gene-specific primers for the target genes (e.g., ADIPOQ, SLC2A4 [GLUT4], FABP4) and a housekeeping gene for normalization (e.g., ACTB, GAPDH).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the fold change in gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle-treated control.

-

Table of Human qPCR Primer Sequences for PPARγ Target Genes:

| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference |

| ADIPOQ (Adiponectin) | GCACTGGCAAGTTCTACTGCAA | GTAGGTGAAGAGAACGGCCTTG | |

| SLC2A4 (GLUT4) | CATTCTCATCTTCCTGCCGTTT | TGGTTTCACCTCCTGCTCTAAA | OriGene HP205321 |

| FABP4 | GCTTTGCCACCAGGAAAGTG | TGGTCGACTTTCCATCCCAT | |

| PPARG | GCTGGCCTCCTTGATGAATAA | GAGAGGTCCACAGAGCTGATT |

Conclusion

This compound is a powerful pharmacological tool for the activation of PPARγ, a master regulator of metabolism and inflammation. Its mechanism of action involves the direct binding to and activation of PPARγ, leading to the transcriptional regulation of a host of downstream genes. The primary signaling pathways affected by this compound include the insulin signaling pathway, adipogenesis and lipid metabolism pathways, and anti-inflammatory pathways. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and quantify the effects of this compound and other PPARγ agonists, contributing to a deeper understanding of their therapeutic potential. Further research focusing on the specific quantitative effects of this compound on a wider range of downstream targets will be invaluable in elucidating its complete pharmacological profile.

References

Methodological & Application

Edaglitazone: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edaglitazone is a potent and selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism.[1] As a member of the thiazolidinedione (TZD) class of drugs, this compound enhances insulin sensitivity and has demonstrated potential as an antidiabetic agent. Furthermore, emerging research has highlighted its antiplatelet activities, suggesting a broader therapeutic potential.[2] These application notes provide a comprehensive overview of the experimental design and protocols for the preclinical evaluation of this compound.

Mechanism of Action

This compound exerts its effects primarily through the activation of PPARγ. Upon binding, this compound induces a conformational change in the PPARγ receptor, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[3] This signaling cascade ultimately results in improved insulin sensitivity, regulation of lipid metabolism, and adipocyte differentiation.

In addition to its effects on metabolic pathways, this compound has been shown to exhibit antiplatelet activity. This is mediated, at least in part, through an increase in intraplatelet cyclic AMP (cAMP) levels, which inhibits platelet aggregation.

Data Presentation

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| EC50 for PPARγ | 35.6 nM | Cofactor Recruitment Assay | |

| EC50 for PPARα | 1053 nM | Cofactor Recruitment Assay |

Experimental Protocols

Protocol 1: In Vitro PPARγ Activation Assay (Cofactor Recruitment)

Objective: To determine the in vitro potency of this compound in activating the PPARγ receptor.

Principle: This assay measures the ligand-dependent interaction between PPARγ and a cofactor peptide. Activation of PPARγ by an agonist like this compound promotes the recruitment of coactivator proteins, which can be detected using various methods such as fluorescence resonance energy transfer (FRET) or AlphaScreen®.

Materials:

-

Recombinant human PPARγ ligand-binding domain (LBD)

-

Recombinant human RXRα LBD

-

Biotinylated coactivator peptide (e.g., from SRC-1 or PGC-1α)

-

Europium-labeled anti-GST antibody (or other suitable tag antibody)

-

Streptavidin-coated acceptor beads

-

This compound

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well microplates

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.

-

In a 384-well plate, add the PPARγ-LBD, RXRα-LBD, and the biotinylated coactivator peptide.

-

Add the diluted this compound or vehicle control (DMSO) to the wells.

-

Incubate for 1 hour at room temperature to allow for ligand binding and complex formation.

-

Add the Europium-labeled antibody and streptavidin-coated acceptor beads.

-

Incubate for another 1-2 hours at room temperature, protected from light.

-

Read the plate on a suitable plate reader (e.g., EnVision®) to measure the signal (e.g., FRET or AlphaScreen® signal).

-

Data Analysis: Plot the signal against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: In Vitro Platelet Aggregation Assay

Objective: To evaluate the inhibitory effect of this compound on platelet aggregation.

Principle: Light transmission aggregometry (LTA) is the gold standard for measuring platelet aggregation. A platelet-rich plasma (PRP) sample is stirred in a cuvette, and the transmission of light through the sample is measured. Upon addition of a platelet agonist (e.g., ADP, collagen), platelets aggregate, leading to an increase in light transmission. The inhibitory effect of a compound is determined by its ability to reduce the agonist-induced aggregation.

Materials:

-

Freshly drawn human blood in sodium citrate tubes

-

Platelet agonists (e.g., ADP, collagen)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Light transmission aggregometer

Procedure:

-

PRP and PPP Preparation:

-

Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.

-

Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain PPP.

-

-

Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.

-

Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).

-

Pre-warm the PRP samples to 37°C for 5 minutes.

-

Add this compound at various concentrations or vehicle control to the PRP and incubate for a specified time (e.g., 5-10 minutes).

-

Add a platelet agonist (e.g., ADP at a final concentration of 10 µM) to initiate aggregation.

-